N-benzyl-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-benzyl-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a benzyl group and a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method starts with the preparation of the triazoloquinazoline core. This can be achieved by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different aryl or alkyl groups into the molecule.
Scientific Research Applications
N-benzyl-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been studied for various scientific research applications:
Biology: The compound has shown potential antimicrobial, antitubercular, and anti-HIV activities.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis . In the context of anti-HIV activity, the compound may inhibit viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-nitrophenyl)-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
What sets N-benzyl-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl and chlorophenyl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C22H16ClN5 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H16ClN5/c23-17-12-10-16(11-13-17)20-22-25-21(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(22)27-26-20/h1-13H,14H2,(H,24,25) |
InChI Key |
OQGCSBRAFXJECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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